molecular formula C12H24O2Si B13027764 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one

Cat. No.: B13027764
M. Wt: 228.40 g/mol
InChI Key: NXCRSPYTFSICJX-UHFFFAOYSA-N
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Description

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one, also known by its systematic name dimethyl (3-[(tert-butyldimethylsilyl)oxy]phenyl)(methoxy)methyl)phosphonate , is a compound with the following chemical formula:

C16H29O5PSi\text{C}_{16}\text{H}_{29}\text{O}_5\text{PSi}C16​H29​O5​PSi

. It features a cyclopentanone ring substituted with a tert-butyldimethylsilyl (TBDMS) group and a methoxymethyl (MOM) group.

Preparation Methods

Synthetic Routes: The synthesis of 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one involves several steps. One common route includes the following reactions:

    Hydroxylation: The cyclopentanone precursor undergoes hydroxylation at the desired position.

    Protection: The hydroxyl group is protected using TBDMS to form the TBDMS ether.

    Methylation: The protected hydroxyl group is further methylated using a suitable reagent (e.g., dimethyl sulfate or diazomethane) to introduce the MOM group.

Industrial Production Methods: While industrial-scale production methods may vary, the synthetic steps mentioned above can be adapted for large-scale production.

Chemical Reactions Analysis

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one participates in various chemical reactions:

    Hydrolysis: Removal of the TBDMS and MOM groups under acidic conditions yields the free cyclopentanone.

    Oxidation: The cyclopentanone moiety can be oxidized to form corresponding carboxylic acids or other functional groups.

    Reduction: Reduction of the carbonyl group can yield alcohols.

    Substitution: The TBDMS and MOM groups can be replaced by other functional groups.

Common reagents include acids (for deprotection), oxidizing agents (e.g., Jones reagent), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (for substitution).

Major products formed depend on the specific reaction conditions and the functional groups present.

Scientific Research Applications

3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one finds applications in:

    Organic Synthesis: As a versatile building block for the construction of complex molecules.

    Medicinal Chemistry: Potential use in drug development due to its reactivity and functional groups.

    Materials Science: Incorporation into polymers or materials with specific properties.

Mechanism of Action

The compound’s mechanism of action depends on its specific application. For drug development, it may interact with biological targets (e.g., enzymes, receptors) or modulate cellular pathways.

Comparison with Similar Compounds

While 3-{[(Tert-butyldimethylsilyl)oxy]methyl}cyclopentan-1-one is unique due to its TBDMS and MOM groups, similar compounds include:

    trans-3-[(tert-butyldimethylsilyl)oxy]cyclopentan-1-ol:

    3-(tert-Butyldimethylsiloxy)propionaldehyde:

    (tert-Butyldimethylsilyloxy)acetaldehyde:

    3-((tert-Butyldimethylsilyl)oxy)-propanol:

These compounds share structural motifs and may have overlapping applications.

Properties

Molecular Formula

C12H24O2Si

Molecular Weight

228.40 g/mol

IUPAC Name

3-[[tert-butyl(dimethyl)silyl]oxymethyl]cyclopentan-1-one

InChI

InChI=1S/C12H24O2Si/c1-12(2,3)15(4,5)14-9-10-6-7-11(13)8-10/h10H,6-9H2,1-5H3

InChI Key

NXCRSPYTFSICJX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1CCC(=O)C1

Origin of Product

United States

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